molecular formula C14H15NO2 B1597743 Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 83935-44-8

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1597743
CAS RN: 83935-44-8
M. Wt: 229.27 g/mol
InChI Key: XWUUKZWECVYABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the compounds of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides” were prepared via the reaction of “4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide” and substituted phenyl acetic acids .

Scientific Research Applications

Electropolymerization and Electrochromic Properties

A study by Almeida et al. (2017) explored the electropolymerization of a pyrrole derivative, focusing on its electrochromic properties. This research is relevant as it showcases the application of pyrrole derivatives in materials science, particularly in developing pH sensors and electrochromic devices. The derivative studied changes color in response to different pH levels, indicating its utility in sensor applications (Almeida et al., 2017).

Synthesis of Heterocyclic Systems

Pizzioli et al. (1998) and Stanovnik et al. (1990) provided insights into the synthesis of versatile reagents from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs. These compounds serve as synthons for the preparation of various heterocyclic systems, including pyrroles, pyrimidines, and pyrazoles. The research underlines the importance of such derivatives in organic synthesis, enabling the creation of polysubstituted heterocyclic systems (Pizzioli et al., 1998); (Stanovnik et al., 1990).

Electropolymerization and Copolymerization

Research by Schneider et al. (2017) on self-assembled monolayers of aromatic pyrrole derivatives for improving poly(pyrrole) layers' properties demonstrates the potential of pyrrole derivatives in enhancing the electrical and surface characteristics of copolymers. This has implications for developing more efficient and stable electronic and sensory devices (Schneider et al., 2017).

Antifungal Activity

A novel compound closely related to Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate was investigated for its antifungal properties against Aspergillus and Candida species. This indicates the potential of such compounds in developing new antimycotic drugs, underscoring their importance in pharmacology and therapeutic applications (Dabur et al., 2005).

properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-9-11(2)15(10)13-7-5-4-6-12(13)14(16)17-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUUKZWECVYABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376922
Record name Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS RN

83935-44-8
Record name Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.